3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-14-7-8-17(19-18-14)24-16-9-10-20(13-16)25(21,22)12-11-23-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPWQCSNGFDJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the 3-methyl group and the 6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy) substituent. Common reagents used in these steps include methylating agents, sulfonyl chlorides, and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyrrolidine groups may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compound A : 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS 1247506-87-1)
- Structure: Simplifies the target compound by lacking the sulfonyl-phenoxyethyl chain.
- Key Differences: The absence of the sulfonyl group reduces molecular weight (MW: ~235 g/mol vs. target’s ~420 g/mol) and likely decreases metabolic stability. Pyrrolidine’s conformational flexibility may aid receptor binding, but the missing sulfonyl-phenoxyethyl group diminishes lipophilicity (predicted logP: ~1.2 vs. ~3.5 for the target) .
Compound B : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Structure : Shares the pyridazine core but substitutes with a thioether-linked oxadiazole-trifluoromethylphenyl group.
- Key Differences: The trifluoromethyl group increases lipophilicity (logP ~4.0) compared to the target’s phenoxyethyl chain. The thioether may reduce oxidative stability relative to the sulfonyl group in the target compound .
Compound C : Sulfamethoxypyridazine (Midicel, Retamid)
- Structure : A sulfonamide antibiotic with a methoxy-pyridazine backbone.
- Key Differences: The sulfonamide group (vs. sulfonyl-pyrrolidine in the target) enhances water solubility but may increase renal toxicity risks. This compound’s simpler structure lacks the phenoxyethyl moiety, reducing target specificity .
Physicochemical and Pharmacological Comparisons
Research Findings and Trends
- Sulfonyl vs. Thioether : Sulfonyl groups (target compound, Compound C) improve oxidative stability compared to thioethers (Compound B), which are prone to metabolic oxidation .
- Phenoxyethyl vs.
- Pyrrolidine Flexibility : The pyrrolidine ring in the target compound and Compound A may enhance binding to conformational enzyme pockets, as seen in kinase inhibitors .
Biological Activity
3-Methyl-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound, particularly the pyridazine core and the sulfonyl-pyrrolidine moiety, suggest a range of interactions with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the formation of the pyridazine core, followed by the introduction of the 3-methyl group and the sulfonyl-pyrrolidine substituent. Key reagents include methylating agents, sulfonyl chlorides, and pyrrolidine derivatives, often using organic solvents and catalysts to optimize yields and purity .
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown potent inhibitory effects against various pathogenic bacteria and fungi. Specifically, some compounds demonstrated MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.21 |
| Compound B | Escherichia coli | 0.21 |
| Compound C | Candida spp. | Moderate |
| Compound D | Micrococcus luteus | Selective |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using MTT assays on various cell lines. Results indicate promising cytotoxicity against cancer cells, suggesting potential as an anticancer agent .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. The sulfonyl and pyrrolidine groups can interact with enzymes or receptors, modulating their activity. For instance, binding studies have shown that related compounds form key interactions with DNA gyrase, which is crucial for bacterial DNA replication .
Key Interactions:
- Hydrogen Bonds : Strong hydrogen bonds with amino acids in the active site of target enzymes.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides.
- Alkyl Interactions : Contributing to binding affinity.
Case Studies
In a recent study, several derivatives of pyridazine were screened for their biological activities. One notable compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria while showing selective antifungal activity against Candida species . Molecular docking studies further elucidated the binding affinities and interactions within the active sites of target enzymes.
Q & A
Q. Methodological Insight :
- Use NMR (1H/13C) and X-ray crystallography to confirm stereochemistry and substituent orientation.
- Compare with analogs lacking the sulfonyl group (e.g., ’s thioether analogs) to assess bioactivity differences .
What experimental strategies are recommended for synthesizing this compound with high purity?
Basic
Multi-step synthesis typically involves:
Pyrrolidine sulfonylation : React 2-phenoxyethylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane).
Pyridazine functionalization : Couple the sulfonylated pyrrolidine to 3-methyl-6-hydroxypyridazine via Mitsunobu or SN2 reaction (e.g., using NaH in DMF) .
Q. Methodological Insight :
- Optimize stepwise yields using TLC to monitor intermediates .
- Purify via column chromatography (silica gel, gradient elution) and validate purity with HPLC (>95%) .
How can researchers resolve contradictions in reported bioactivity data for structurally similar pyridazine derivatives?
Advanced
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or substituent effects. For example:
Q. Methodological Insight :
- Conduct orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing phenoxyethyl with oxadiazole) .
What advanced analytical techniques are critical for characterizing degradation products under stress conditions?
Q. Advanced
- LC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., sulfonate cleavage at high pH) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C predicted for sulfonamides).
- NMR Dynamics : Track conformational changes in pyrrolidine under acidic/alkaline conditions .
Q. Methodological Insight :
- Use accelerated stability studies (ICH guidelines) with controlled humidity/temperature.
- Compare degradation profiles with analogs lacking sulfonyl groups () to isolate instability mechanisms .
How should researchers design experiments to evaluate the compound’s environmental fate and ecotoxicity?
Advanced
Adopt a tiered approach:
Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and aqueous solubility to predict bioavailability .
Biotic/Abiotic Degradation : Use OECD 307 guidelines to assess hydrolysis/photolysis rates.
Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays (EC50 determination) .
Q. Methodological Insight :
- Apply computational models (e.g., EPI Suite) to estimate persistence and bioaccumulation potential.
- Cross-reference with structural analogs (e.g., ’s oxadiazole derivatives) to identify toxicophores .
What computational methods are effective for predicting binding modes to biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using the sulfonyl group as a hydrogen bond acceptor .
- MD Simulations (GROMACS) : Assess pyrrolidine ring flexibility and its impact on binding kinetics.
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity .
Q. Methodological Insight :
- Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD).
- Compare with crystallographic data from analogs (e.g., ’s triazolopyridazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
